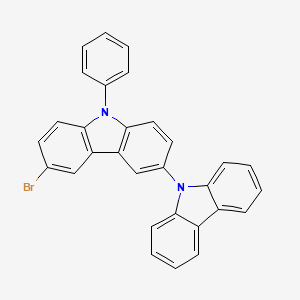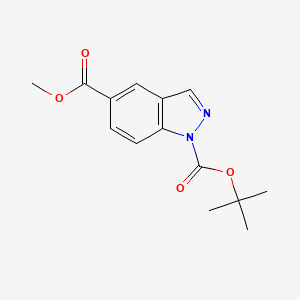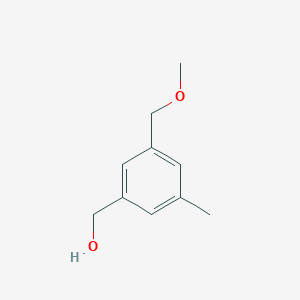![molecular formula C10H15NO3 B1510272 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1160591-75-2](/img/structure/B1510272.png)
4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid
Übersicht
Beschreibung
4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has been synthesized and researched for its potential application in the field of medicinal chemistry. This molecule has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid is not fully understood, but it is believed to act as a competitive antagonist at GABA receptors and a non-competitive antagonist at NMDA receptors. It has also been shown to have modulatory effects on AMPA receptors. These interactions with biological targets make it a promising candidate for drug development.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as potential neuroprotective effects. It has also been shown to have effects on learning and memory, making it a potential candidate for the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid is its specificity for certain biological targets, which makes it a valuable tool for studying these systems in the lab. However, its complex synthesis method and relatively low yield can make it difficult to work with, and its potential toxicity must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid. One area of interest is the development of drugs that target GABA and NMDA receptors, which are involved in a wide range of neurological disorders. Another potential direction is the study of the compound's effects on learning and memory, which could lead to the development of drugs for cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity, which could inform drug development efforts.
Wissenschaftliche Forschungsanwendungen
4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid has been extensively researched for its potential application in the field of medicinal chemistry. It has been shown to have activity against a variety of biological targets, including GABA receptors, NMDA receptors, and AMPA receptors. This makes it a promising candidate for the development of drugs that target these systems.
Eigenschaften
IUPAC Name |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h1-6H2,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBJHIBPLRQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743488 | |
| Record name | 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160591-75-2 | |
| Record name | 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrazolo[3,4-c]pyridine-1-acetic acid, 3-(aminocarbonyl)-](/img/structure/B1510197.png)









![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B1510237.png)
